1,3-dimethylimidazolium Tetrafluoroborate
Overview
Description
Synthesis Analysis
The synthesis of 1,3-dimethylimidazolium derivatives often involves the alkylation of imidazole followed by anion exchange processes. An unexpected product, 1,3-dimethylimidazolium-2-carboxylate, was formed from both N-alkylation and C-carboxylation of 1-methylimidazole with dimethyl carbonate, highlighting the complex reactions involved in the synthesis of these compounds (Holbrey et al., 2003).
Molecular Structure Analysis
The molecular structure of 1,3-dimethylimidazolium salts has been characterized by various methods, including X-ray diffraction. These analyses reveal the presence of extended networks of hydrogen-bonded cations and anions in the solid state, indicating a significant role of supramolecular interactions in determining the properties of these ionic liquids (Consorti et al., 2005).
Chemical Reactions and Properties
1,3-Dimethylimidazolium tetrafluoroborate participates in various chemical reactions, underlining its utility as a solvent and catalyst in green chemistry applications. Its role in the lipase-catalyzed transesterification process, for example, demonstrates the ionic liquid's ability to facilitate enzymatic reactions efficiently (Itoh et al., 2003).
Physical Properties Analysis
The physical properties of this compound, such as viscosity, melting point, and thermal stability, are influenced by its ionic nature and the specific interactions between its cations and anions. These properties are critical for its applications in various industrial processes.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, solubility, and electrochemical behavior, are pivotal for its use as a solvent in electrochemical applications and organic syntheses. Its ability to stabilize hydrogen bonds is particularly noteworthy, influencing its interaction with solutes and its overall solvent properties (Chang et al., 2006).
Scientific Research Applications
Formation of Liquid Clathrates : 1,3-dimethylimidazolium Tetrafluoroborate forms liquid clathrates when mixed with aromatic hydrocarbons. This property is significant in the formation of crystalline inclusion compounds (Holbrey et al., 2003).
Liquid Structure Analysis : The liquid structure of this compound has been analyzed using neutron diffraction, revealing insights into its charge ordering and molecular interactions (Deetlefs et al., 2006).
Catalysis in Organic Synthesis : It has been used as a metal-free catalyst in the green synthesis of γ-lactones from epoxides and ketene silyl acetals, demonstrating its utility in organic synthesis (Keshavarz et al., 2017).
Study of Molten States : Investigations into the molten state of 1,3-dimethylimidazolium chloride have provided insights into its structure and charge ordering, contributing to the understanding of ionic liquids (Hardacre et al., 2003).
Physicochemical Aspects : The physicochemical aspects of this compound have been explored, particularly in terms of its structural, thermodynamic, and transport properties (Bhat et al., 2013).
Thermodynamic Properties : Studies have been conducted on the thermodynamic properties of mixtures containing this compound, aiding in the understanding of its interactions with other compounds (Gupta et al., 2017).
Vapor Pressure Measurement : The vapor pressure of this compound aqueous solutions has been measured, providing valuable data for applications in absorption cycles (Wu et al., 2011).
Supramolecular Aggregates Study : Research on this compound has shed light on the nature of interactions between imidazolium cations and anions, crucial for understanding its behavior in solution (Consorti et al., 2005).
Application in Polymer Gel Electrolytes : Its incorporation into polymer gel electrolytes for solid-state electrical double-layer capacitors highlights its potential in energy storage applications (Syahidah et al., 2015).
Electrochemical Behavior Study : The electrochemical behavior of Ti(IV) species in this compound has been studied, contributing to the field of electrochemistry (Andriyko et al., 2010).
Mechanism of Action
Target of Action
The primary targets of 1,3-dimethylimidazolium Tetrafluoroborate are metal surfaces, specifically Aluminum and Copper (111) surfaces . The compound interacts with these surfaces at a molecular level, affecting their properties and behavior.
Mode of Action
This compound adsorbs on Aluminum and Copper (111) surfaces . The ions of the compound have a relatively weak energetic preference to interact with each other over interacting with the surface . At submonolayer coverage, tetrafluoroborate ions have a stronger interaction with Aluminum and Copper surfaces than 1,3-dimethylimidazolium ions do, and as a result, the latter have greater mobility on the surface .
Biochemical Pathways
The compound affects the electron transfer and bond length variation on the metal surfaces . When this compound pairs move across an Aluminum surface, the migration energy is determined mainly by how close the tetrafluoroborate ion can nestle itself against the surface .
Result of Action
The result of the compound’s action is the formation of anion-cation layering at the Aluminum surface at low coverage . At greater coverage, the compound dewets from the surface to form a tiny droplet . This suggests that the compound can alter the surface properties of the metals it interacts with.
Action Environment
The action of this compound is influenced by the environment in which it is present. For instance, the temperature can affect the density, viscosity, and electrical conductivity of the compound . Furthermore, the shape of the surface on which a this compound pair is situated is also of little importance , suggesting that the compound’s action, efficacy, and stability are robust against variations in the physical environment.
Biochemical Analysis
Biochemical Properties
1,3-dimethylimidazolium tetrafluoroborate plays a crucial role in biochemical reactions, particularly as a solvent and catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that might otherwise be challenging in aqueous or organic solvents. For instance, it has been observed to interact with lipase enzymes, enhancing their catalytic activity in transesterification reactions . The nature of these interactions often involves the stabilization of enzyme structures and the provision of a conducive environment for biochemical reactions.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, this compound has been found to impact cell signaling pathways, potentially modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, influencing their structure and function. For example, density functional theory studies have shown that this compound can adsorb onto metal surfaces, such as aluminum and copper, affecting electron transfer and bond length variations . These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its laboratory applications. This compound has been found to be relatively stable under various conditions, maintaining its efficacy over extended periods . Long-term studies have indicated that it can undergo gradual degradation, potentially leading to changes in its effects on cellular function. These temporal effects are essential considerations for researchers using this compound in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance metabolic activity and improve biochemical reactions . At higher doses, it can exhibit toxic effects, leading to adverse outcomes such as cellular damage and impaired organ function. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. It has been shown to interact with enzymes such as lipases, enhancing their activity and altering metabolic pathways . These interactions can lead to changes in the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is also affected by its binding to proteins, which can facilitate its localization to target sites.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It has been found to localize to particular organelles, such as mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular processes . Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments, enhancing its efficacy in biochemical applications.
properties
IUPAC Name |
1,3-dimethylimidazol-1-ium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2.BF4/c1-6-3-4-7(2)5-6;2-1(3,4)5/h3-5H,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPIPPWLOCMHGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN1C=C[N+](=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
121091-31-4 | |
Record name | 1H-Imidazolium, 1,3-dimethyl-, tetrafluoroborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121091-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,3-dimethylimidazolium tetrafluoroborate interact with metal surfaces like aluminum and copper?
A1: Density functional theory (DFT) studies show that [DMIM][BF4] adsorbs onto both Al and Cu(111) surfaces. [] The specific adsorption configurations and energies depend on the metal substrate. This interaction is crucial for understanding the IL's role in applications like metal electrodeposition and corrosion inhibition.
Q2: Can you elaborate on the nature of interactions between the 1,3-dimethylimidazolium cation and anions?
A2: While the C(2)-H bond of the imidazolium cation might appear capable of forming hydrogen bonds, ab initio calculations reveal that charge-charge interactions dominate the attraction between the cation and anions like [BF4]−. [] The orientation of the anion relative to the C(2)-H bond doesn't significantly affect the interaction energy. This understanding is vital for predicting the behavior of [DMIM][BF4] in various chemical processes.
Q3: Is this compound used in any practical applications related to its interaction with metals?
A3: Yes, one application is in the preparation of lithium bromide absorption cycle working fluids. Adding [DMIM][BF4] to these fluids can enhance the refrigeration cycle performance coefficient and mitigate crystallization and corrosion issues. [] This use highlights its potential in improving existing technologies.
Q4: Has the effect of this compound on the vapor pressure of common absorbent solutions been investigated?
A4: Yes, studies have examined the impact of adding [DMIM][BF4] to lithium bromide and lithium chloride aqueous solutions. [] These investigations measured vapor pressure data for ternary systems containing water, the lithium salt, and [DMIM][BF4]. Results revealed that the addition of [DMIM][BF4] influences the vapor pressure of these solutions, which is relevant for optimizing their performance in absorption cycle applications.
Q5: Can this compound facilitate the formation of metal-carbene complexes?
A5: Research shows that [DMIM][BF4] can participate in oxidative addition reactions with zerovalent group 10 metals (Ni, Pd, Pt), yielding heterocyclic carbene complexes. [] Notably, this reaction is more favorable with Pt and Ni compared to Pd. This finding has significant implications for catalysis, especially in the context of using [DMIM][BF4] as a solvent or reaction medium.
Q6: How can computational chemistry help us understand the properties of this compound?
A6: Techniques like Monte Carlo (MC) simulations are used to calculate liquid-vapor saturation properties of [DMIM][BF4]. [] These simulations provide valuable insights into the phase behavior and thermodynamic properties of this IL, aiding in the design and optimization of processes where it's used.
Q7: What do we know about the solvation of metal particles in this compound?
A7: Molecular dynamics (MD) simulations combined with quantum mechanics/molecular mechanics (QM/MM) potentials have been used to study how [DMIM][BF4] solvates and stabilizes palladium nanoparticles. [] The results indicate that [DMIM][BF4] induces polarization in the palladium clusters, leading to strong interactions between the IL and the metal. This understanding is crucial for applications involving metal nanoparticles in ionic liquids, such as catalysis.
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